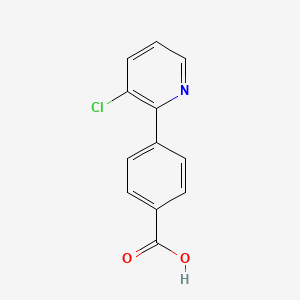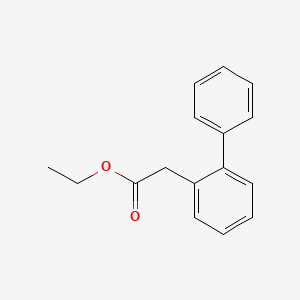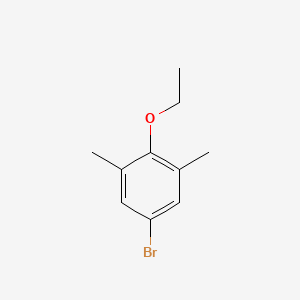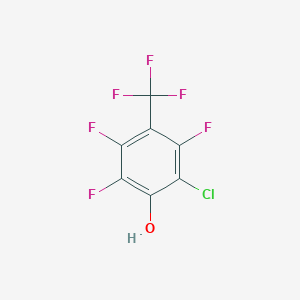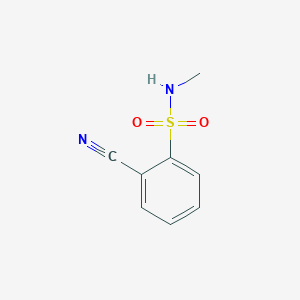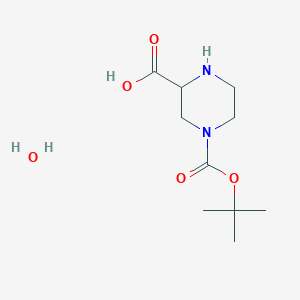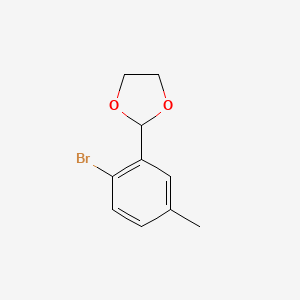
2-(2-Bromo-5-methylphenyl)-1,3-dioxolane
Descripción general
Descripción
“(2-Bromo-5-methylphenyl)methanol” is a chemical compound with the CAS Number: 727985-37-7 . It has a molecular weight of 201.06 .
Molecular Structure Analysis
The InChI code for “(2-Bromo-5-methylphenyl)methanol” is 1S/C8H9BrO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 .Physical And Chemical Properties Analysis
“(2-Bromo-5-methylphenyl)methanol” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Crystal Structure Determination and Stereochemistry : Research on the crystal structure of similar compounds, such as S-(4-methylphenyl) (αR, 4R)-α-bromo-2,2-dimethyl-1,3-dioxolane-4-thioacetate, reveals insights into stereochemistry and molecular interactions. These studies show stereospecific reactions with inversion of configuration, influenced by hydrogen bonding and van der Waals interactions (Clegg et al., 1995).
Synthetic Procedures and Chemical Transformations : The compound has been used in the synthesis of various organic molecules. For instance, 2-bromomethyl-2-vinyl-1,3-dioxolane, closely related to the target compound, is used in the preparation of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one, highlighting its role in complex organic synthesis (Mekonnen et al., 2009).
Cationic Rearrangements in Organic Chemistry : Studies on similar compounds, such as 1-bromo-4-[hydroxybis(4-methoxyphenyl)methyl]pentacyclo[4.3.0.02,5.03,8.04,7]nonane-9-spiro-2′-[1,3]dioxolane, have shown their utility in cationic rearrangements, a critical process in organic synthesis (Hasegawa et al., 1993).
Polymerization and Material Science Applications : The derivatives of 1,3-dioxolane, such as 2-aryl-5-methylene-1,3-dioxolan-4-ones, are studied for their polymerization behavior. These compounds can undergo ring-opening polymerization, demonstrating potential applications in material science (Zeuner et al., 1995).
Organometallic Chemistry and Catalysis : Compounds like 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane are investigated for their use in palladium-catalyzed Suzuki cross-coupling reactions. This highlights their importance in facilitating complex chemical transformations (Bei et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-bromo-5-methylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-9(11)8(6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQONLCDTGWTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-methylphenyl)-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



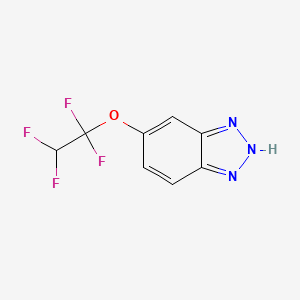

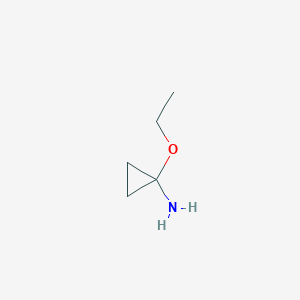


![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)
